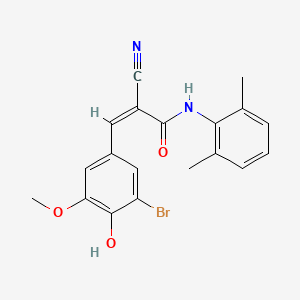

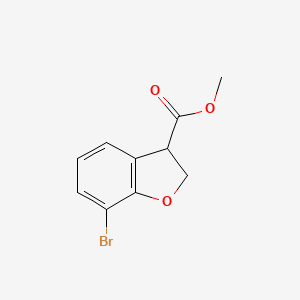

![molecular formula C24H12N4O4 B2797470 2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 34151-49-0](/img/structure/B2797470.png)

2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (DPBP) is a heterocyclic organic compound that has been widely studied due to its unique properties and potential applications in scientific research. It is a derivative of phenanthroline, a type of nitrogen-containing heterocyclic aromatic compound, and is composed of two pyridin-4-yl groups connected to a phenanthroline ring. DPBP is a yellow-orange crystalline solid that is soluble in most organic solvents, and is also known as 2,7-dipyridylbenzophenanthrolines or 2,7-dipyridylbenzophenanthrolines.

Scientific Research Applications

Supramolecular Chemistry

The compound has been used as a building block in supramolecular chemistry . It has been explored for its reactivity towards metal ions in the preparation of coordination polymers and polygons .

Pincer-Type Tricationic Compound

The compound has been synthesized and characterized as a pincer-type tricationic compound . This pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions .

Coordination Polymer

When reacted with Ni(NO3)2·6H2O, the compound forms a one-dimensional coordination polymer . This reaction has been used to study the influence of secondary building unit geometry on dimensionality and framework dimensions .

Metal–Organic Frameworks

The compound has been used in the synthesis of metal–organic frameworks . These frameworks have been used to study the role of SBU geometry, intermolecular face-to-face π–π, and lone pair–π interactions .

Anion–π Interactions

The compound has been studied for its interaction with negatively charged polyoxometalates (POMs) in hydrogen- or coordination-bonded supramolecular frameworks . The authors suggest a significant contribution of anion–π interactions in the templation of the nanostructure .

Anticancer Activity

Although not directly related to the compound, similar structures have been designed, synthesized, and evaluated for their EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . This suggests potential applications of the compound in cancer research.

Mechanism of Action

Mode of Action

It has been suggested that the compound may form coordination polymers when reacted with certain metal ions . This could potentially alter the function of metalloproteins or other metal-dependent biological processes.

Pharmacokinetics

Its predicted properties include a boiling point of 770.2±60.0 °C, a density of 1.588±0.06 g/cm3, and a pKa of 3.13±0.19 . These properties may influence its bioavailability and pharmacokinetics, but more research is needed to confirm these predictions.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential to form coordination polymers, it may have effects on metal-dependent cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of metal ions could potentially influence the compound’s action, efficacy, and stability. For instance, its predicted pKa suggests it may exist in different protonation states depending on the pH of the environment .

properties

IUPAC Name |

6,13-dipyridin-4-yl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12N4O4/c29-21-15-1-2-16-20-18(24(32)28(22(16)30)14-7-11-26-12-8-14)4-3-17(19(15)20)23(31)27(21)13-5-9-25-10-6-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRPEOCBRYYINT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)C5=CC=NC=C5)C(=O)N(C2=O)C6=CC=NC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

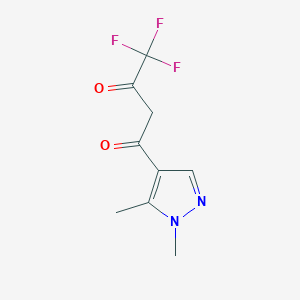

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2797395.png)

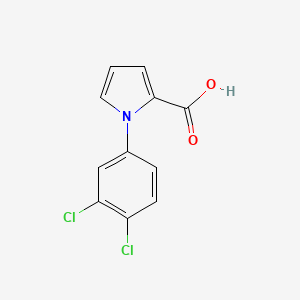

![2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B2797396.png)

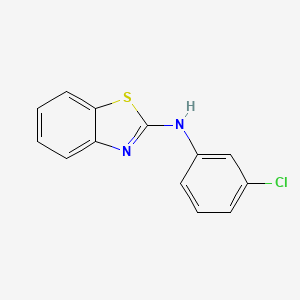

![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)

![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)

![3-Azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2797406.png)